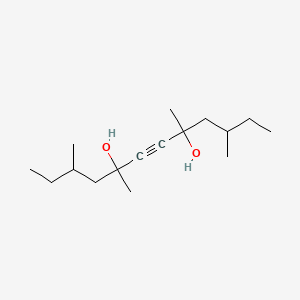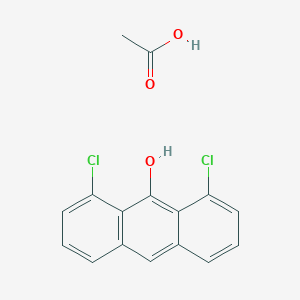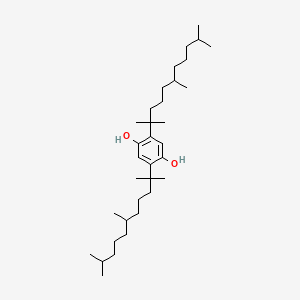
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes two 2,6,10-trimethylundecan-2-yl groups attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol typically involves the alkylation of a benzene-1,4-diol precursor with 2,6,10-trimethylundecyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dimethylformamide (DMF), with bases such as potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chains. These interactions can modulate various biochemical pathways, including oxidative stress responses and membrane dynamics. The compound’s ability to donate or accept electrons makes it a potential candidate for redox reactions and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- 2,5-Bis(2,5-dimethylhexan-2-yl)benzene-1,4-diol
- 2,5-Dihydroxyterephthalohydrazide
Uniqueness
2,5-Bis(2,6,10-trimethylundecan-2-YL)benzene-1,4-diol is unique due to its longer and more branched alkyl chains, which can impart different physical and chemical properties compared to its analogs
Propriétés
Numéro CAS |
465539-16-6 |
|---|---|
Formule moléculaire |
C34H62O2 |
Poids moléculaire |
502.9 g/mol |
Nom IUPAC |
2,5-bis(2,6,10-trimethylundecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-25(2)15-11-17-27(5)19-13-21-33(7,8)29-23-32(36)30(24-31(29)35)34(9,10)22-14-20-28(6)18-12-16-26(3)4/h23-28,35-36H,11-22H2,1-10H3 |
Clé InChI |
FTCVYRNNSOFILA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)CCCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


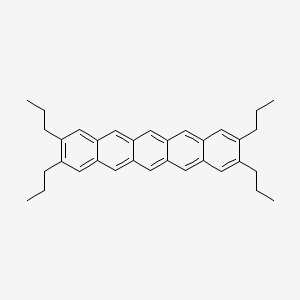

![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
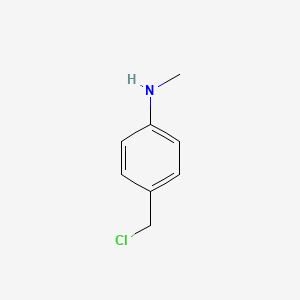
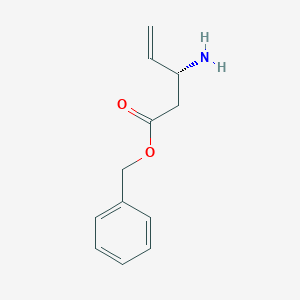
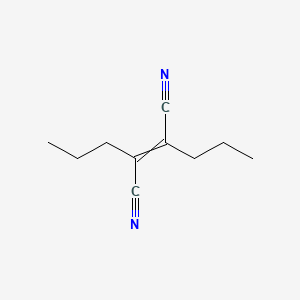
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
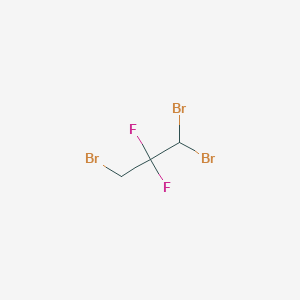
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
